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Compound of Interest

Compound Name: Quinaldopeptin

Cat. No.: B10814756 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the total synthesis of

Quinaldopeptin, a potent cytotoxic and antimicrobial cyclic decapeptide. Two distinct and

successful synthetic routes developed by Ichikawa and coworkers are presented: the first-

generation solid-phase peptide synthesis (SPPS) approach and a second-generation synthesis

featuring a Staudinger/aza-Wittig/diastereoselective Ugi three-component reaction.

Introduction
Quinaldopeptin, a member of the quinomycin family of antibiotics, was first isolated from

Streptoverticillium album. It exhibits significant in vitro antimicrobial and cytotoxic activity,

making it a molecule of interest for drug development. Structurally, it is a C2-symmetric cyclic

decapeptide. The total synthesis of Quinaldopeptin not only provides access to the natural

product for further biological evaluation but also opens avenues for the synthesis of analogues

with potentially improved therapeutic properties.

First-Generation Total Synthesis: Solid-Phase
Peptide Synthesis (SPPS)
The initial total synthesis of Quinaldopeptin was achieved through a convergent strategy

employing solid-phase peptide synthesis (SPPS) for the construction of the linear decapeptide
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precursor, followed by solution-phase macrocyclization and late-stage introduction of the

quinoline chromophores.[1]

Synthetic Strategy Overview
The retrosynthetic analysis for the first-generation synthesis is depicted below. The strategy

relies on the synthesis of a linear decapeptide on a solid support, which is then cleaved,

cyclized, and finally coupled with the quinoline moieties.
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Caption: Retrosynthetic analysis of the first-generation total synthesis of Quinaldopeptin.

Experimental Protocols
1. Solid-Phase Peptide Synthesis of Linear Decapeptide (4)

Resin: 2-Chlorotrityl chloride resin

Protocol:

Swell the resin in dichloromethane (DCM).

Load the first Fmoc-protected amino acid in the presence of diisopropylethylamine

(DIPEA) in DCM.

Wash the resin with DCM and N,N-dimethylformamide (DMF).

Remove the Fmoc protecting group using 20% piperidine in DMF.
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Couple the subsequent Fmoc-protected amino acids using a coupling reagent such as

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid

hexafluorophosphate) and DIPEA in DMF.

Repeat the deprotection and coupling steps until the linear pentapeptide fragment is

assembled.

For the fragment coupling approach, a second pentapeptide fragment is synthesized

separately and then coupled to the resin-bound pentapeptide.

Cleave the linear decapeptide from the resin using a cleavage cocktail (e.g., trifluoroacetic

acid/triisopropylsilane/water).

2. Macrolactamization

Protocol:

Dissolve the crude linear decapeptide in a suitable solvent (e.g., DMF).

Add a coupling reagent (e.g., HATU) and a base (e.g., DIPEA) under high dilution

conditions to favor intramolecular cyclization.

Monitor the reaction by HPLC until completion.

Purify the cyclic peptide by preparative HPLC.

3. Deprotection and Coupling of the Quinoline Chromophore

Protocol:

Remove the protecting groups from the macrocycle (e.g., Cbz groups by hydrogenolysis).

Couple the 3-hydroxyquinaldic acid (2) to the free amino groups of the macrocycle using a

coupling agent like HATU and DIPEA in DMF.

Purify the final product, Quinaldopeptin (1), by preparative HPLC.

Quantitative Data
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Step Product Yield (%)

SPPS and Cleavage Linear Decapeptide (4) ~40-50

Macrolactamization Protected Macrocycle ~60-70

Deprotection & Coupling Quinaldopeptin (1) ~40

Note: Yields are approximate and may vary based on specific reaction conditions and scales.

Second-Generation Total Synthesis: A Convergent
Approach
A more efficient second-generation total synthesis was later developed, employing a

Staudinger/aza-Wittig/diastereoselective Ugi three-component reaction.[2] This approach

significantly shortens the synthesis of key building blocks.

Synthetic Strategy Overview
The retrosynthetic analysis for the second-generation synthesis is shown below. This strategy

hinges on the rapid construction of a key dipeptide intermediate via a multi-component

reaction.
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Caption: Retrosynthetic analysis of the second-generation total synthesis of Quinaldopeptin.

Experimental Protocols
1. Staudinger/aza-Wittig/Ugi Three-Component Reaction

Protocol:

Oxidize an azido alcohol to the corresponding azido aldehyde.
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Treat the azido aldehyde with a phosphine (e.g., PEt₃) in an appropriate solvent (e.g.,

THF) to initiate the Staudinger reaction, forming a cyclic imine in situ.

To this mixture, add the components for the Ugi reaction: an isocyanide, a carboxylic acid,

and an amine.

The reaction proceeds diastereoselectively to afford the dipeptide product.

Purify the product by column chromatography.

2. [5+5] Coupling and Macrolactamization

Protocol:

Synthesize two pentapeptide fragments using standard solution-phase peptide coupling

methods, incorporating the dipeptide from the Ugi reaction.

Couple the two pentapeptide fragments to form the linear decapeptide.

Perform macrolactamization as described in the first-generation synthesis.

3. Final Deprotection and Chromophore Installation

Protocol:

Remove the Cbz protecting groups by hydrogenolysis.

Couple the 3-hydroxyquinaldic acid using HATU and DIPEA in DMF to yield

Quinaldopeptin (1).

Purify by preparative HPLC.

Quantitative Data
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Step Product Yield (%)

Staudinger/aza-Wittig/Ugi

Reaction
Dipeptide Intermediate ~70-80

[5+5] Coupling and

Macrolactamization
Protected Macrocycle ~50-60

Deprotection & Coupling Quinaldopeptin (1) ~43 (2 steps)

Note: Yields are approximate and may vary based on specific reaction conditions and scales.

Biological Activity: Cytotoxicity
Synthetic Quinaldopeptin and its analogues have been evaluated for their cytotoxic activity

against a panel of human cancer cell lines.

Compound HCT116 (IC₅₀, nM) A549 (IC₅₀, nM) HeLa (IC₅₀, nM)

Quinaldopeptin (1) 3.2 5.8 12

Analogue 22 21 10 25

Analogue 23 >1000 >1000 >1000

Analogue 27 >1000 >1000 >1000

Data sourced from Ichikawa et al., J. Org. Chem. 2013, 78, 12662–12670.[1]

The data indicates that synthetic Quinaldopeptin exhibits potent cytotoxicity.[1] The structural

integrity of the chromophore is crucial for its activity, as demonstrated by the significantly

reduced or abolished activity of its analogues.[1]

Conclusion
The total synthesis of Quinaldopeptin has been successfully achieved through two distinct

and effective routes. The first-generation SPPS approach provides a reliable method, while the

second-generation synthesis offers a more convergent and efficient strategy. These synthetic

protocols provide a valuable resource for researchers interested in the further investigation of
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Quinaldopeptin and the development of novel anticancer and antimicrobial agents based on

its unique chemical scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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